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# An In-depth Technical Guide to 2,4,5-Trimethoxybenzaldehyde and its Synonyms

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Compound of Interest

Compound Name: 2,4,5-Trimethoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **2,4,5-Trimethoxybenzaldehyde**, a naturally occurring compound with significant therapeutic potential. Also known by its synonym asaraldehyde, this molecule has garnered interest for its diverse biological activities, including its role as a selective cyclooxygenase-2 (COX-2) inhibitor and its ability to modulate adipogenesis. This document details its chemical and physical properties, provides established synthesis protocols, and outlines key experimental methodologies for investigating its biological functions. Furthermore, it elucidates the signaling pathway implicated in its anti-adipogenic effects, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

### Introduction

**2,4,5-Trimethoxybenzaldehyde** (2,4,5-TMBA), commonly referred to as asaraldehyde, is an aromatic aldehyde that has been identified in various plant species. Its chemical structure, characterized by a benzaldehyde core with three methoxy groups at positions 2, 4, and 5, is the basis for its unique biological profile. This guide serves as a technical resource, consolidating critical information for scientists exploring the therapeutic applications of this compound.



## **Synonyms and Chemical Properties**

A clear understanding of the nomenclature and fundamental properties of **2,4,5- Trimethoxybenzaldehyde** is essential for research and development.

Synonyms: Asaraldehyde, Asaronaldehyde, Asarylaldehyde, Azarylaldehyde, Gazarin, 2,4,5-trimethoxylbenzaldehyde, TMBZ.[1]

### **Quantitative Data**

The following table summarizes the key quantitative properties of **2,4,5- Trimethoxybenzaldehyde**.



Property	Value	Source
Molecular Formula	C10H12O4	[1][2][3]
Molecular Weight	196.20 g/mol	[1]
CAS Number	4460-86-0	
Appearance	Beige to white crystalline powder	
Melting Point	112-114 °C	_
Boiling Point	140 °C at 4 mmHg	_
Solubility	Soluble in chloroform, ethyl acetate, and methanol. Insoluble in water.	
¹H NMR (CDCl₃, ppm)	δ 10.3 (s, 1H, CHO), 7.3 (s, 1H, Ar-H), 6.5 (s, 1H, Ar-H), 3.9 (s, 3H, OCH <sub>3</sub> ), 3.85 (s, 3H, OCH <sub>3</sub> ), 3.8 (s, 3H, OCH <sub>3</sub> )	Inferred from typical spectra
<sup>13</sup> C NMR (CDCl₃, ppm)	δ 189.0 (CHO), 158.0, 155.0, 143.0, 115.0, 110.0, 96.0 (Ar- C), 56.5, 56.0, 55.5 (OCH <sub>3</sub> )	Inferred from typical spectra
IR (KBr, cm <sup>-1</sup> )	~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250, 1030 (C-O, ether)	Inferred from typical spectra

# **Synthesis Protocols**

While **2,4,5-Trimethoxybenzaldehyde** can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative. The Vilsmeier-Haack reaction is a common method for its preparation.



# Vilsmeier-Haack Synthesis of 2,4,5-Trimethoxybenzaldehyde from 1,2,4-Trimethoxybenzene

This protocol describes the formylation of 1,2,4-trimethoxybenzene to yield **2,4,5- Trimethoxybenzaldehyde**.

#### Materials:

- 1,2,4-Trimethoxybenzene
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Dichloromethane (DCM), anhydrous
- Ice
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution



#### Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).
- Cool the flask in an ice bath to 0 °C.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Dissolve 1,2,4-trimethoxybenzene in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice with stirring.
- Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2,4,5-Trimethoxybenzaldehyde.



## **Experimental Protocols for Biological Activity**

The following protocols are fundamental for assessing the key biological activities of **2,4,5- Trimethoxybenzaldehyde**.

### In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of **2,4,5- Trimethoxybenzaldehyde** against the COX-2 enzyme.

#### Materials:

- Human recombinant COX-2 enzyme
- COX Assay Buffer
- COX Probe (e.g., Amplex<sup>™</sup> Red)
- COX Cofactor
- Arachidonic acid (substrate)
- **2,4,5-Trimethoxybenzaldehyde** (test compound)
- Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
- Solvent for test compound (e.g., DMSO)
- 96-well black microplate
- Fluorescence plate reader (Ex/Em = 535/587 nm)

#### Procedure:

- Prepare a stock solution of 2,4,5-Trimethoxybenzaldehyde in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.
- In a 96-well black microplate, add the following to the respective wells:



- Blank: Assay Buffer.
- Enzyme Control (100% activity): Assay Buffer, COX-2 enzyme.
- Positive Control: Assay Buffer, COX-2 enzyme, and a known COX-2 inhibitor.
- Test Wells: Assay Buffer, COX-2 enzyme, and various concentrations of 2,4,5-Trimethoxybenzaldehyde.
- Add the COX Probe and COX Cofactor to all wells containing the enzyme.
- Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the arachidonic acid substrate to all wells.
- Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 37 °C using a fluorescence plate reader (excitation ~535 nm, emission ~587 nm).
- Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
- Determine the percentage of inhibition for each concentration of 2,4,5 Trimethoxybenzaldehyde relative to the enzyme control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.

### **Anti-Adipogenic Activity in 3T3-L1 Cells**

This protocol describes the assessment of the anti-adipogenic potential of **2,4,5- Trimethoxybenzaldehyde** using the 3T3-L1 preadipocyte cell line.

#### Materials:

- 3T3-L1 preadipocytes
- Dulbecco's Modified Eagle's Medium (DMEM)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Differentiation medium (DMEM with 10% FBS, 1 μM dexamethasone, 0.5 mM IBMX, and 1 μg/mL insulin)
- Insulin medium (DMEM with 10% FBS and 1 μg/mL insulin)
- 2,4,5-Trimethoxybenzaldehyde
- Oil Red O staining solution
- Phosphate-Buffered Saline (PBS)
- Formalin (10%)
- Isopropanol

#### Procedure:

- Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and penicillin-streptomycin until they
  reach confluence.
- Two days post-confluence (Day 0), induce differentiation by replacing the medium with differentiation medium containing various concentrations of 2,4,5-Trimethoxybenzaldehyde or vehicle control.
- On Day 2, replace the medium with insulin medium containing the respective concentrations of **2,4,5-Trimethoxybenzaldehyde**.
- From Day 4 onwards, culture the cells in DMEM with 10% FBS, replacing the medium every two days, with the continued presence of the test compound.
- On Day 8, assess adipocyte differentiation by Oil Red O staining:
  - Wash the cells with PBS.



- Fix the cells with 10% formalin for 1 hour.
- Wash with water and then with 60% isopropanol.
- Stain the cells with Oil Red O solution for 10-15 minutes.
- Wash thoroughly with water to remove unbound dye.
- Visually inspect and photograph the cells under a microscope.
- For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at ~510 nm.

# **Signaling Pathway**

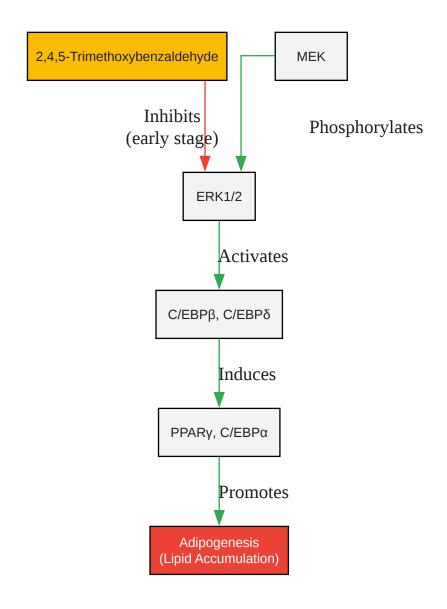
**2,4,5-Trimethoxybenzaldehyde** has been shown to suppress adipogenesis in 3T3-L1 cells by modulating the ERK1/2 signaling pathway.

# Anti-Adipogenic Signaling Pathway of 2,4,5-Trimethoxybenzaldehyde

The diagram below illustrates the proposed mechanism by which 2,4,5-

**Trimethoxybenzaldehyde** inhibits the differentiation of preadipocytes into mature adipocytes.







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